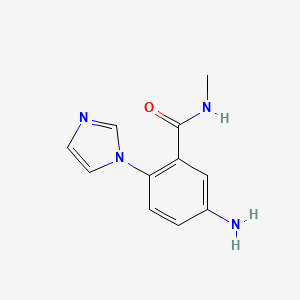

5-amino-2-(1H-imidazol-1-yl)-N-methylbenzamide

Description

Properties

IUPAC Name |

5-amino-2-imidazol-1-yl-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-13-11(16)9-6-8(12)2-3-10(9)15-5-4-14-7-15/h2-7H,12H2,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYLZZAQHAPUCEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)N)N2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of high-throughput techniques and green chemistry principles to optimize yield and reduce environmental impact. Catalysts and solvents are chosen to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-(1H-imidazol-1-yl)-N-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.

Reduction: Reduction reactions can target the benzamide group, potentially converting it to an amine.

Substitution: The amino group on the benzamide can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are typical reducing agents.

Substitution: Halogenated compounds and strong bases are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with imidazole moieties exhibit significant anticancer properties. The compound has been explored as a potential protein kinase inhibitor, particularly in the context of targeting specific cancers such as chronic myeloid leukemia (CML) and breast cancer.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:

These results indicate a promising selectivity and potency against cancer cells compared to normal human cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the imidazole and benzamide portions of the molecule can significantly affect its biological activity. For example, substituting different groups on the benzamide can enhance binding affinity to target proteins, thus improving anticancer efficacy .

Clinical Implications

Given its potential as a protein kinase inhibitor, 5-amino-2-(1H-imidazol-1-yl)-N-methylbenzamide is being investigated not only for cancer therapy but also for other diseases where kinase activity is dysregulated.

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

- Case Study 1 : A study involving mice with induced CML showed significant tumor reduction when treated with this compound over a four-week period .

- Case Study 2 : In vitro analysis using MCF-7 cells indicated that treatment with this compound led to apoptosis through caspase activation pathways, underscoring its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 5-amino-2-(1H-imidazol-1-yl)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the benzamide group can interact with protein targets, modulating their function.

Comparison with Similar Compounds

Table 2: Bioactivity and Solubility Profiles

Key Observations:

- Solubility: The target compound’s N-methylbenzamide group may reduce water solubility compared to amino acid-coupled derivatives ( ), but the imidazole ring could improve solubility in polar solvents.

- Bioactivity: While the target compound lacks direct data, structurally related molecules show diverse activities:

Metabolic and Stability Considerations

- Metabolism: Compounds with electron-deficient aromatic systems (e.g., chloro-substituted benzimidazoles in ) may exhibit slower hepatic clearance. The target compound’s amino group could render it susceptible to oxidative metabolism.

- Stability: Benzimidazoles with methyl or bulky substituents (e.g., N-methylbenzamide in the target compound) often demonstrate improved stability compared to unsubstituted analogs .

Biological Activity

5-Amino-2-(1H-imidazol-1-yl)-N-methylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of anticancer properties and kinase inhibition. This article explores its biological activity, synthesizing data from various studies and presenting relevant findings.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its biological significance. The presence of the amino group and the N-methylbenzamide structure enhances its potential interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, a study focused on novel compounds containing the 4-(aminomethyl)benzamide fragment showed potent inhibitory effects against various receptor tyrosine kinases (RTKs), including EGFR and HER-2, which are critical in cancer progression .

Table 1: Inhibitory Activity Against Kinases

| Compound | Target Kinase | Inhibition (%) at 10 nM |

|---|---|---|

| 11 | EGFR | 91 |

| 13 | EGFR | 92 |

| 10 | HER-4 | 65 |

These results suggest that similar derivatives could also exhibit comparable efficacy against cancer cell lines.

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific kinases that play a role in cell proliferation and survival. For example, compounds derived from similar structures have been shown to inhibit Bcr-Abl kinase, a target in chronic myeloid leukemia (CML) .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the imidazole and benzamide moieties can significantly influence biological activity. Compounds with trifluoromethyl substitutions demonstrated enhanced potency against certain kinases, highlighting the importance of molecular structure in drug design .

Case Studies

Several case studies illustrate the efficacy of imidazole derivatives in clinical settings:

- Chronic Myeloid Leukemia : A derivative similar to this compound exhibited potent activity against CML cell lines, showing promise as a therapeutic agent .

- Solid Tumors : Compounds were tested against various solid tumor cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), demonstrating moderate to significant anti-proliferative effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-amino-2-(1H-imidazol-1-yl)-N-methylbenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step procedures involving coupling reactions between substituted benzamides and imidazole derivatives. Key steps include:

- Amide bond formation : Use of coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or acetonitrile) to link the benzamide and imidazole moieties .

- Purification : Column chromatography or recrystallization (e.g., from methanol) to isolate high-purity products .

- Optimization : Adjusting reaction temperature (e.g., room temperature for stability), solvent polarity, and stoichiometric ratios to improve yields (>70%) .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer : A combination of techniques is recommended:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.1 ppm, amide carbonyl at ~δ 165 ppm) .

- Infrared (IR) Spectroscopy : Detection of key functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O stretch at ~1680 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .

- Thin-Layer Chromatography (TLC) : Monitoring reaction progress and purity using silica gel plates with UV visualization .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound to enhance its pharmacological properties?

- Methodological Answer :

- Structural Modifications : Introduce substituents at the 5-amino position (e.g., halogenation, alkylation) to assess impact on bioactivity. For example:

- Adding electron-withdrawing groups (e.g., -Cl) may enhance binding to hydrophobic enzyme pockets .

- Extending the N-methyl group to bulkier alkyl chains could improve metabolic stability .

- Comparative Analysis : Use analogs like 2-(4-(oxazol-5-yl)phenyl)-1H-benzo[d]imidazole (antifungal activity) to identify critical pharmacophores . Tabulate IC₅₀ values against biological targets to prioritize derivatives .

Q. What strategies are recommended for resolving contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

- Methodological Answer :

- Assay Standardization : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C) using standardized cell lines (e.g., HEK293 for cytotoxicity) .

- Off-Target Profiling : Employ high-throughput screening (HTS) to identify unintended interactions (e.g., kinase inhibition) that may explain divergent results .

- Structural Validation : Re-analyze disputed compounds via X-ray crystallography (as in ) to confirm correct stereochemistry and rule out synthesis errors .

Q. How can molecular docking studies be validated for this compound’s interaction with target enzymes (e.g., PFOR enzyme)?

- Methodological Answer :

- Crystallographic Data : Use published enzyme structures (e.g., PFOR from anaerobic bacteria) to anchor docking simulations. highlights hydrogen bonding (N-H⋯N) as critical for inhibition .

- Free Energy Calculations : Apply MM-GBSA or MM-PBSA to predict binding affinities and compare with experimental IC₅₀ values .

- Mutagenesis Studies : Validate predicted binding residues (e.g., catalytic lysine) via site-directed mutagenesis and activity assays .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response data in cytotoxicity studies involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to a sigmoidal curve (e.g., Hill equation) to calculate EC₅₀ values. Use software like GraphPad Prism for robust error analysis .

- ANOVA with Post Hoc Tests : Compare multiple derivatives (e.g., 5-chloro vs. 5-methoxy analogs) to identify significant differences (p < 0.05) in potency .

Q. How can researchers assess potential off-target effects of this compound in complex biological systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.